(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide
Brand Name: Vulcanchem
CAS No.: 96605-66-2
VCID: VC20795071
InChI: InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+
SMILES: CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

CAS No.: 96605-66-2

Cat. No.: VC20795071

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide - 96605-66-2

Specification

CAS No. 96605-66-2
Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide
Standard InChI InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+
Standard InChI Key UXWJJVRASIHSQS-MDZDMXLPSA-N
Isomeric SMILES CCN(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C
SMILES CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C
Canonical SMILES CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C

Introduction

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide is a synthetic organic compound with a specific stereochemistry indicated by the "(E)" prefix, denoting its configuration around the double bond. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.

Synonyms and Related Compounds

This compound is also known by its full IUPAC name: N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide. A closely related compound is its deuterated analogue, (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5, which is used in research applications requiring isotopic labeling .

Storage and Handling

  • Storage Conditions: Room temperature, preferably in a cool and dark place (<15°C) .

  • Handling Precautions: Wear protective gloves and safety glasses. Avoid ingestion and inhalation .

Applications and Research Use

This compound is used as a reactant in the synthesis of impurities for pharmaceuticals like Zaleplon, a non-benzodiazepine hypnotic agent . Its deuterated form is valuable in research involving mass spectrometry or NMR studies where isotopic labeling is necessary .

Hazard Information

  • GHS Hazard Statements: H302 (Harmful if swallowed) .

  • Precautionary Statements: P280, P305+P351+P338 .

Physical and Chemical Data

PropertyValue
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
CAS Number1227694-96-3
Physical State (20°C)Solid
Storage TemperatureRoom Temperature (<15°C)
Purity (GC)>98.0%

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